molecular formula C5H6O2 B1244752 (S)-5-methylfuran-2(5H)-one

(S)-5-methylfuran-2(5H)-one

Cat. No.: B1244752
M. Wt: 98.1 g/mol
InChI Key: BGLUXFNVVSVEET-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Significance of Furanone Derivatives in Organic Synthesis and Biology

The 2(5H)-furanone core, sometimes referred to as a butenolide, is a prevalent structural motif in a vast array of natural products and biologically relevant molecules. acs.orgrsc.orgajol.info This ring system is the central skeleton for many natural oxygenated heterocycles and is widely found in secondary metabolites that exhibit specific physiological activities. acs.org The inherent reactivity of the unsaturated lactone ring makes furanone derivatives valuable intermediates in organic synthesis, providing access to a variety of other oxacycles and azacycles. rsc.orgresearchgate.net

In the realm of biology, furanone-containing compounds display a remarkable diversity of functions. bohrium.comebi.ac.uk Research has identified furanone derivatives with a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antioxidant properties. bohrium.comresearchgate.netmdpi.com For instance, certain brominated furanones produced by the red seaweed Delisea pulchra are known to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism, thereby preventing the formation of biofilms. nih.govunipi.it This has spurred extensive research into synthetic furanone derivatives as potential agents to combat antibiotic resistance. mdpi.complos.org Furthermore, the furanone structure is integral to the flavor and aroma of many foods, such as strawberries, pineapple, and tomatoes. nih.gov

Table 2: Examples of Biologically Active Furanone Derivatives

Furanone Derivative ClassNoted Biological ActivityReference
Brominated FuranonesAnti-biofilm, Quorum Sensing Inhibition nih.govunipi.it
3-Amino-2(5H)-furanonesPotential HCV Replication Blockers researchgate.net
Chiral 2(5H)-furanone SulfonesAntimicrobial against Staphylococcus aureus mdpi.com
General 2(5H)-furanone DerivativesAnticancer, Anti-inflammatory, Anticonvulsant bohrium.comebi.ac.ukresearchgate.net
4-hydroxy-3(2H)-furanonesAntioxidant, Fruit Aroma Components nih.gov

Stereochemical Importance of Chiral Furanones, with Emphasis on the (S)-Enantiomer

Chirality plays a pivotal role in the function of many biologically active molecules, and furanones are no exception. The spatial arrangement of substituents on the furanone ring can dramatically influence its interaction with biological targets. cymitquimica.com Chiral furanones often occur naturally as a single enantiomer due to their stereoselective biogenesis. nih.gov A classic example is the significant difference in organoleptic properties perceived between the enantiomers of chiral aroma compounds. nih.govacs.org

The determination of the absolute configuration of chiral furanones has been a significant challenge in stereochemistry. For decades, the absolute configurations of some important flavor-active furanones remained ambiguous. nih.govnih.gov Modern chiroptical techniques, particularly Vibrational Circular Dichroism (VCD) in conjunction with quantum chemical computations, have become indispensable tools for unambiguously assigning the absolute stereochemistry of these chiral molecules. nih.govacs.orgunesp.br

(S)-5-methylfuran-2(5H)-one, the (S)-enantiomer of 5-methylfuran-2(5H)-one, is of particular interest as a chiral synthon. Its defined stereocenter at the C5 position makes it a valuable starting material for the asymmetric synthesis of more complex natural products. researchgate.net The synthesis of enantiomerically pure this compound has been achieved starting from readily available chiral precursors like L-lactic acid ethyl ester. researchgate.net The specific (S) configuration is crucial as it dictates the stereochemical outcome of subsequent reactions and the ultimate stereochemistry of the final target molecule, which in turn governs its biological activity. cymitquimica.comresearchgate.net

Historical Context and Evolution of Academic Research on this compound

The study of furanones is intrinsically linked to the broader history of lactone chemistry. Research into these cyclic esters began to flourish with advances in organic synthesis and analytical techniques in the 20th century. A significant milestone was the identification of furanone derivatives as key components of food flavors and aromas, such as the discovery of furanones in fruits like strawberries and pineapples. nih.gov This discovery spurred further investigation into their biosynthesis and chemical properties.

Academic research has evolved from simple identification and characterization to complex stereoselective synthesis and the exploration of diverse biological functions. rsc.orgresearchgate.netrsc.org For many years, a primary focus was on flavor chemistry, but the recognition of the biological activities of furanones in the late 20th century marked a pivotal shift. nih.gov The discovery that certain natural furanones could deter fungal growth or act as signaling molecules opened new avenues of investigation. nih.gov

In recent decades, research on 2(5H)-furanone derivatives has intensified, particularly concerning their potential as antimicrobial and anti-biofilm agents. mdpi.com The rise of antibiotic-resistant bacteria has made the quorum sensing inhibition mechanism of some furanones a highly active area of study. unipi.it Concurrently, there has been a growing emphasis on stereoselective synthesis, with numerous methods being developed to produce enantiomerically pure furanones like this compound for use as chiral building blocks in the synthesis of complex, biologically active molecules. acs.orgresearchgate.net

Table 3: Selected Timeline of Key Developments in Furanone Research

Time PeriodKey Research DevelopmentReference
Mid-20th CenturyIdentification of furanones as key aroma/flavor compounds in fruits. nih.gov
Late 20th CenturyDiscovery of biological functions, such as pheromonal and antifungal activity. nih.gov
~1970s-2000sAmbiguity in the absolute configuration of important chiral furanones. nih.govnih.gov
Early 21st CenturyApplication of advanced techniques (VCD, ECD) to determine absolute configurations. nih.govunesp.br
2000s-PresentIntensive study of furanones as quorum sensing inhibitors and anti-biofilm agents. mdpi.comunipi.it
2000s-PresentDevelopment of advanced stereoselective syntheses for chiral furanones. acs.orgresearchgate.netrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6O2

Molecular Weight

98.1 g/mol

IUPAC Name

(2S)-2-methyl-2H-furan-5-one

InChI

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3/t4-/m0/s1

InChI Key

BGLUXFNVVSVEET-BYPYZUCNSA-N

SMILES

CC1C=CC(=O)O1

Isomeric SMILES

C[C@H]1C=CC(=O)O1

Canonical SMILES

CC1C=CC(=O)O1

Origin of Product

United States

Advanced Synthetic Methodologies for S 5 Methylfuran 2 5h One and Its Derivatives

Chiral Synthesis Approaches to (S)-5-Methylfuran-2(5H)-one

The generation of the stereocenter in this compound can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, scalability, and stereocontrol. These methods include the use of chiral catalysts, the derivatization of naturally occurring chiral molecules, the control of diastereoselectivity in bond-forming reactions, and the separation of racemic mixtures.

Asymmetric catalysis provides an elegant and atom-economical route to chiral molecules by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of furanone synthesis, the asymmetric vinylogous aldol (B89426) reaction between furan-2(5H)-one and various aldehydes has emerged as a powerful strategy. acs.orgacs.org This reaction allows for the direct formation of chiral γ-substituted butenolides. acs.org

Organocatalysis has been particularly successful in this area. Bifunctional catalysts, such as cinchona alkaloid-derived thioureas and squaramides, have been developed to effectively control the stereochemical outcome of the reaction. acs.org For instance, a novel squaramide–sulfonamide organocatalyst has been shown to facilitate the direct vinylogous aldol reaction of furan-2(5H)-one with aldehydes, yielding the corresponding products with high enantioselectivities. acs.org These catalysts operate by forming a well-organized transition state with the substrates, directing the approach of the electrophile to a specific face of the nucleophile. acs.org

The table below summarizes the results of asymmetric direct vinylogous aldol reactions using a squaramide-sulfonamide organocatalyst. acs.org

AldehydeProductYield (%)anti/syn RatioEnantiomeric Excess (ee, %)
4-Chlorobenzaldehyde(R)-5-((S)-(4-Chlorophenyl)(hydroxy)methyl)furan-2(5H)-one9392:893
Benzaldehyde(R)-5-((S)-Hydroxy(phenyl)methyl)furan-2(5H)-one9287:1393

Table 1: Performance of a Squaramide-Sulfonamide Organocatalyst in Asymmetric Vinylogous Aldol Reactions. acs.org

The chiral pool synthesis strategy leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. researchgate.netuh.edu L-lactic acid is a prominent chiral pool precursor for preparing chiral building blocks that contain α-methyl-substituted secondary alcohol fragments. researchgate.net

A direct synthesis of (5S)-5-methylfuran-2(5H)-one has been successfully developed starting from L-lactic acid ethyl ester. researchgate.net This multi-step sequence transforms the inherent chirality of the starting material into the desired stereocenter of the target furanone. The process underscores the utility of lactic acid not only as a source of a chiral secondary alcohol but also as a versatile template for constructing more complex chiral structures like γ-methyl-substituted butenolides. researchgate.net

When a molecule contains more than one stereocenter, controlling the relative configuration between them (diastereoselectivity) is crucial. Several methods have been developed for the diastereoselective synthesis of substituted furanones.

One highly effective method is the 1,4-conjugate addition of organocuprates to 5-methylfuran-2(5H)-one. researchgate.net The use of a Gilman organocuprate reagent, in particular, has been shown to produce the corresponding trans-4,5-disubstituted hydrofuranone with exceptional diastereoselectivity, achieving an anti:syn ratio of 99.4:0.6. researchgate.net

Another important pathway is the vinylogous Mukaiyama aldol reaction. The reaction of 2-(trimethylsilyloxy)furan with various aldehydes, catalyzed by trimethylsilyl (B98337) iodide (TMSI), proceeds rapidly under mild conditions to afford 5-(hydroxy(aryl)methyl)furan-2(5H)-ones with good diastereoselection. researchgate.net The choice of catalyst and reaction conditions can also influence the diastereomeric outcome in aldol condensations. For example, reactions of 2-(tert-butyldimethylsilyloxy)-5-methyl-furan with aldehydes can be steered to produce either syn or anti aldols selectively by using fluoride- or Lewis-acid-promoted conditions, respectively. researchgate.net

MethodSubstratesCatalyst/ReagentPrimary OutcomeRef.
1,4-Conjugate Addition5-Methylfuran-2(5H)-one, OrganocuprateGilman ReagentHigh anti-selectivity (99.4:0.6) researchgate.net
Vinylogous Mukaiyama Aldol2-(Trimethylsilyloxy)furan, AldehydesTMSIGood diastereoselection researchgate.net
Aldol Condensation2-(tert-Butyldimethylsilyloxy)-5-methyl-furan, AldehydesLewis Acid / FluorideSelective formation of anti or syn aldols researchgate.net

Table 2: Examples of Diastereoselective Syntheses of Furanone Derivatives.

Enantiomeric resolution involves the separation of a racemic mixture into its individual enantiomers. While often less efficient than asymmetric synthesis, it remains a valuable technique, especially when a racemic starting material is readily accessible.

Enzymatic kinetic resolution is a powerful method that utilizes the stereospecificity of enzymes. For example, the enantioselective acylation of racemic 3-methyl-pentan-1,4-diol, a derivative prepared from 5-methylfuran-2(5H)-one, can be catalyzed by various lipases. researchgate.net The lipase (B570770) Novozyme 435 has proven to be exceptionally effective, leading to the separation of the (3S,4R) and (3R,4S) enantiomers of the diol with very high diastereomeric (>99% de) and enantiomeric purities (>99.8% ee and >97.4% ee, respectively). researchgate.net Additionally, physical separation methods such as chiral-phase High-Performance Liquid Chromatography (HPLC) have been employed to resolve racemic furan (B31954) butanolides into their constituent enantiomers. researchgate.net

Total Synthesis Strategies Incorporating this compound Scaffolds

The this compound motif is present in a variety of complex natural products. Therefore, strategies that efficiently construct this core structure as part of a larger total synthesis are of significant interest.

Ring-closing metathesis (RCM) is a transformative reaction in organic synthesis that allows for the formation of cyclic alkenes from acyclic diene precursors. organic-chemistry.org It is particularly effective for constructing 5- to 30-membered rings and is catalyzed by ruthenium complexes, such as the well-known Grubbs catalysts. organic-chemistry.org

RCM has been successfully applied as a key step in the protecting-group-free total synthesis of several natural products, including (+)-muricadienin, (+)-ancepsenolide, and (+)-3-hexadecyl-5-methylfuran-2(5H)-one. researchgate.netiitb.ac.indntb.gov.ua In these syntheses, an acyclic precursor containing two terminal olefin groups is cyclized using a second-generation ruthenium catalyst to form the 2(5H)-furanone ring system. researchgate.net This approach highlights the power of RCM to forge the core heterocyclic scaffold of these complex molecules in a single, efficient step.

Tandem Reaction Sequences for Lactone Formation

The efficient construction of the furan-2(5H)-one scaffold, a core structure in numerous natural products and pharmacologically active compounds, has driven the development of sophisticated tandem reaction sequences. These one-pot methodologies offer significant advantages in terms of step economy, reduced waste, and operational simplicity by combining multiple bond-forming events in a single synthetic operation.

A notable approach involves a titanium-mediated direct aldol addition followed by a cyclo-condensation sequence. scispace.com This one-pot annulation method utilizes a crossed Ti-direct aldol addition and an acid-induced cyclo-condensation to produce 5-substituted-2(5H)-furanones. scispace.com For instance, the reaction of p-bromoacetophenone with 1,1-dimethoxyacetone, mediated by titanium tetrachloride (TiCl₄) and tributylamine (B1682462) (Bu₃N), initially proceeds at -78 °C. scispace.commdpi.com Allowing the reaction to warm to room temperature for an extended period directly yields the 2(5H)-furanone product in a single pot. scispace.com A plausible mechanism suggests the formation of a Ti-chelated cross aldol adduct, which then undergoes ring formation and elimination of methanol (B129727) to form a dihydrofuran intermediate. This intermediate subsequently converts to the final furanone product. mdpi.com

Multicomponent reactions (MCRs) also provide a powerful and atom-economical route to substituted furan-2(5H)-ones. An efficient protocol has been developed based on the tandem multicomponent reaction of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, arylglyoxals, and Meldrum's acid. researchgate.net A key advantage of this method is the simultaneous formation of both a 4H-chromen-4-one and a furan-2(5H)-one fragment in one synthetic step under mild conditions, with an easy workup procedure that can circumvent the need for chromatographic purification. researchgate.net

Tandem Reaction Type Key Reagents Key Features Reference
Ti-Direct Aldol/Cyclo-condensationKetone, 1,1-Dimethoxyacetone, TiCl₄, Bu₃NOne-pot annulation; forms 5-substituted furanones. scispace.commdpi.com
Multicomponent Reaction3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, Arylglyoxals, Meldrum's acidSimultaneous formation of two heterocyclic rings; atom economy; mild conditions. researchgate.net

Regioselective Functionalization and Derivatization of the Furanone Core

The furanone ring is a versatile scaffold that allows for regioselective functionalization, enabling the synthesis of a diverse library of derivatives. Specific positions on the ring can be targeted for electrophilic substitution, alkylation, oxidation, and reduction, providing access to novel compounds with potentially enhanced biological or chemical properties.

Bromination of the furanone core is a key transformation for introducing a synthetically versatile handle. The regioselectivity of the reaction is highly dependent on the substrate and reaction conditions. For example, the bromination of β-angelica lactone has been revisited to synthesize new 3-bromo-5-methylene- and 3-bromo-5-methyl-2(5H)-furanones. unipi.it

The use of N-bromosuccinimide (NBS) is a common strategy. In one study, 4-methoxy-2(5H)-furanone was treated with one equivalent of NBS in carbon tetrachloride, yielding a mixture of 3-bromo-4-methoxy-2(5H)-furanone, 5-bromo-4-methoxy-2(5H)-furanone, and the 3,5-dibromo derivative. unipi.it The 3-bromo compound was the major product. unipi.it Another approach involves the addition of bromine to the furanone followed by elimination of hydrobromic acid mediated by a base like triethylamine (B128534) (Et₃N) to yield α-bromoenones. unipi.it The synthesis of 3-bromo-5-octylfuran-2(5H)-one can be achieved by using bromine in acetic acid to introduce the bromine atom at the 3-position. smolecule.com

Substrate Reagent(s) Product(s) Key Observation Reference
4-methoxy-2(5H)-furanoneNBS, Benzoyl Peroxide, CCl₄3-bromo-, 5-bromo-, and 3,5-dibromo-4-methoxy-2(5H)-furanone3-bromo isomer is the main product. unipi.it
2(5H)-Furanone1. Br₂ 2. Et₃Nα-bromoenoneOne-pot preparation from the corresponding enone. unipi.it
Octyl-substituted furanoneBr₂, Acetic Acid3-bromo-5-octylfuran-2(5H)-oneRegioselective bromination at C-3. smolecule.com

The introduction of alkyl and aryl groups at specific positions of the furanone ring is crucial for modifying its steric and electronic properties. C-3 alkylation of 4-amino-5,5-disubstituted furan-2(5H)-ones can be achieved with heteroarylmethyl chlorides using cesium carbonate (Cs₂CO₃) as a base, affording the C-3 alkylated products regioselectively in good yields. researchgate.net The selectivity is attributed to steric hindrance and electron-withdrawing effects. researchgate.net Alkylation can also be directed to the C-4 position, as seen in the reaction of furan-2(5H)-one derivatives with 2,2-difluoroethylamine. The use of 5,5-disubstituted furan-2(5H)-ones enhances regioselectivity by sterically hindering other potential reaction sites.

For arylation, the Suzuki-Miyaura cross-coupling reaction is a powerful tool. 5-(4-Bromophenyl)-furan-2(5H)-ones and 5-(4-tosyloxyphenyl)-3,4-dimethylfuran-2(5H)-ones serve as effective cross-coupling partners. scispace.com For example, the coupling of 5-(4-bromophenyl)-3,4-dimethylfuran-2(5H)-one with (p-Cl)C₆H₄B(OH)₂ using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst and a base like sodium carbonate (Na₂CO₃) yields the corresponding biaryl product. mdpi.com This demonstrates a viable pathway for introducing aryl substituents at the C-5 position of the furanone ring. scispace.commdpi.com

Oxidation of the furanone scaffold can lead to various valuable products. Sodium perborate (B1237305), an inexpensive and safe oxidizing agent, is effective for a range of transformations in organic synthesis. orgsyn.orgchez-alice.fr Typically used in acetic acid, it can oxidize aldehydes to carboxylic acids and ketones to esters via a Baeyer-Villiger type oxidation. chez-alice.frgoogle.com While direct oxidation of the this compound lactone ring by sodium perborate is not extensively detailed, the reagent's utility in related systems is well-documented. For instance, the oxidation of organoboranes with sodium perborate provides an attractive alternative to the standard alkaline hydrogen peroxide method. orgsyn.org In other oxidative pathways, 2-methylfuran (B129897) can be oxidized using sodium chlorite (B76162) (NaClO₂) to give 5-hydroxy-5-methylfuran-2(5H)-one, a direct precursor to other functionalized furanones. acs.org

Oxidation Type Reagent(s) Transformation Note Reference
General Aldehyde OxidationSodium Perborate, Acetic AcidAr-CHO → Ar-COOHEffective for various aromatic aldehydes. chez-alice.fr
Baeyer-Villiger OxidationSodium Perborate, Acetic AcidKetone → EsterA potential reaction pathway for cyclic ketones. chez-alice.frgoogle.com
Furan OxidationNaClO₂, NaH₂PO₄2-Methylfuran → 5-Hydroxy-5-methylfuran-2(5H)-oneForms a key hydroxylated intermediate. acs.org

Reduction of the furanone ring provides access to saturated lactones (tetrahydrofuranones) and other reduced derivatives, which are themselves important chiral building blocks. The double bond in (5S)-5-methylfuran-2(5H)-one can be selectively reduced to yield its saturated counterpart, (5S)-5-methyltetrahydrofuran-2-one. researchgate.net This transformation highlights a direct pathway to γ-methyl substituted saturated lactones from the butenolide precursor. researchgate.net

More generally, 2(5H)-furanones are recognized as versatile precursors for both lactones and furans through different reduction strategies. scispace.com Catalytic hydrogenation, typically using a metal catalyst like palladium on carbon (Pd/C), selectively reduces the carbon-carbon double bond to yield the corresponding saturated γ-lactone. scispace.com Alternatively, reduction using hydride reagents such as lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL) can reduce the lactone carbonyl group, leading to the formation of furans or diols depending on the reaction conditions and substrate. scispace.com

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of valuable chemical entities like this compound and its precursors. A key focus is the use of environmentally benign catalysts and solvents, as well as the development of atom-economical and energy-efficient processes.

An exemplary green approach is the synthesis of 5-hydroxy-2(5H)-furanone, a closely related furanone, from furan. This oxidation is efficiently catalyzed by a titanium silicate (B1173343) molecular sieve (TS-1) using dilute (25%) hydrogen peroxide as the oxidant. rsc.orgresearchgate.net This method is notable for its excellent yields and the use of a non-toxic oxidizing agent, with water being the only byproduct. researchgate.net Furthermore, the oxidation of renewable furfural (B47365) to 5-hydroxy-2(5H)-furanone has been achieved with high yield at room temperature using the same TS-1 catalyst. researchgate.net Another protocol involves the oxidation of furan using oxone as the sole oxidant in water, creating a practical and industrially applicable method. researchgate.net

Synthetic strategies that feature mild reaction conditions, high atom economy, and simplified workup procedures also align with green chemistry principles. The development of multicomponent reactions for furanone synthesis that avoid chromatographic purification contributes significantly to reducing solvent waste and energy consumption. researchgate.net

Chemical Reactivity, Transformation Mechanisms, and Reaction Dynamics

Intramolecular Rearrangements and Tautomerism of Furanones

Intramolecular rearrangements and tautomerism are key aspects of furanone chemistry, influencing their stability and reactivity.

The interconversion between 2(3H)- and 2(5H)-furanone isomers is a notable characteristic of this class of compounds. While 2(3H)-furanone is thermodynamically less stable than the 2(5H)-isomer, isomerization can be prompted by amine bases or elevated temperatures. sci-hub.st Theoretical calculations indicate that 2(3H)-furanone has an energy level approximately 53 kJ/mol higher than its 2(5H)- counterpart. sci-hub.st

Studies involving pyrolysis and photoelectron spectroscopy have shown that the interconversion of furan-2(3H)-one and -2(5H)-one, along with their methylated derivatives, occurs at temperatures between 300 and 400°C. uq.edu.aursc.org Theoretical studies suggest this interconversion happens via a 1,2-hydrogen transfer reaction to an open-ring ketenoic aldehyde, which then closes to form the other isomer. acs.orgnih.gov

Hydrogen atom transfer (HAT) is a fundamental process in the chemistry of (S)-5-methylfuran-2(5H)-one, often initiating decomposition. acs.orgnih.gov In the case of 5-methyl-2(5H)-furanone, a hydrogen atom transfer from the methyl group can lead to the formation of 2,4-pentadienoic acid, a doubly unsaturated carboxylic compound. acs.orgnih.gov This process highlights how the position of substituents on the furanone ring significantly influences reactivity. acs.orgnih.gov

The mechanism of HAT can be a concerted movement of a proton and an electron in a single step. nih.gov Various computational methods have been developed to distinguish between concerted proton-electron transfer (CPET) and HAT mechanisms. rsc.org The solvent can also play a role, acting as a hydrogen bond donor or acceptor, which can facilitate the HAT process. nih.gov

Ring Opening and Degradation Pathways

The furanone ring can undergo opening and degradation through several pathways, including thermal decomposition and solvolysis.

Thermal decomposition of furanones has been studied through both experimental and theoretical approaches. acs.orgnih.govresearchgate.net Pyrolysis of furan-2(3H)- and -2(5H)-one at around 600°C results in decarbonylation to produce carbon monoxide and acrolein, with the 2(3H) form being the likely precursor for this decomposition. uq.edu.aursc.org

For 5-methyl-2(3H)-furanone, thermal decomposition can lead to the formation of methyl vinyl ketone and carbon monoxide. acs.orgnih.gov Theoretical calculations using composite model chemistry (CBS-QB3) and density functional theory (M06-2X) have been employed to determine the barriers, reaction enthalpies, and kinetic rate constants for these unimolecular reactions. acs.orgnih.gov

The primary features of the early decomposition chemistry of these compounds are simple hydrogen transfer and concurrent ring-opening reactions. acs.orgnih.gov

Table 1: Decomposition Products of Furanone Isomers

Furanone Isomer Decomposition Temperature Primary Products Reference
Furan-2(3H)-one ~600°C Carbon monoxide, Acrolein uq.edu.aursc.org
Furan-2(5H)-one ~600°C Carbon monoxide, Acrolein uq.edu.aursc.org
5-Methyl-2(3H)-furanone Not specified Methyl vinyl ketone, Carbon monoxide acs.orgnih.gov
5-Methyl-2(5H)-furanone Not specified 2,4-Pentadienoic acid acs.orgnih.gov

This compound is susceptible to solvolysis, such as transesterification, in the presence of alcohols. chegg.com This reaction involves the ring opening of the lactone. For instance, in the presence of methanol (B129727), the OCH3 group attacks the carbonyl carbon, leading to the opening of the furanone ring. chegg.com

The reactivity in solvolysis reactions can be influenced by solvent polarity. In polar aprotic solvents like dimethylformamide (DMF), nucleophilic substitution at the α-carbon and subsequent ring-opening can occur rapidly. smolecule.com

Pericyclic Reactions and Cycloadditions

Furanones can participate in pericyclic reactions, notably Diels-Alder cycloadditions, where they can act as dienophiles. The cycloaddition of 5-methylfuran-2(5H)-one (β-angelica lactone) to buta-1,3-dienes has been reported, although these reactions can be challenging and may require high pressure, as high temperatures or Lewis acid catalysis are not always effective. thieme-connect.de

Furthermore, 5-substituted-furan-2(3H)-ones can be activated by organocatalytic Brønsted bases to generate 2π-components for diastereoselective [8+2]-cycloaddition reactions with 8,8-dicyanoheptafulvene, leading to polycyclic products containing a γ-butyrolactone motif. acs.org

Catalytic Reactions and Heterogeneous Processes

Catalysis plays a crucial role in the transformation of this compound and related butenolides, enabling a wide range of selective reactions.

Hydrodeoxygenation (HDO) is a critical process for upgrading biomass-derived compounds, like furanones, into valuable chemicals and fuels by removing oxygen. academie-sciences.frmdpi.com Molybdenum sulfide (B99878) (MoS₂) is a commonly studied catalyst for this transformation. nih.govrsc.org The HDO of furanic compounds on MoS₂ catalysts typically occurs at the metal edge of the catalyst, where coordinatively unsaturated sites (CUS) are present. nih.gov

The proposed mechanism for the direct deoxygenation (DDO) of furan (B31954) and its derivatives on MoS₂ involves several key steps:

Adsorption: The furanic molecule adsorbs onto the active site.

C-O Bond Scission: The carbon-oxygen bond in the ring is cleaved.

Hydrogenation: Hydrogen atoms are transferred to the molecule and the oxygen atom.

Water Formation and Desorption: The oxygen atom is removed as a water molecule, regenerating the active site.

The table below outlines the key stages in the hydrodeoxygenation of furanic compounds on molybdenum sulfide catalysts.

Stage Description Thermodynamics/Kinetics Reference
Dihydrogen DissociationH₂ dissociates on the catalyst surface.- nih.gov
C-O Bond CleavageThe ether bond of the furan ring is broken.Exothermic nih.gov
Hydrogen TransferHydrogen atoms are transferred to the molecule and oxygen.First H addition is often rate-limiting. nih.gov
Water DesorptionThe resulting water molecule desorbs from the surface.Highly endothermic nih.govrsc.org

Transition metals are widely used to catalyze a variety of transformations involving butenolides, including this compound. nih.govnih.gov These reactions often involve C-H bond functionalization, which allows for the coupling of simple, unfunctionalized molecules. nih.gov

Rhodium catalysts, for example, have been employed in the asymmetric hydrogenation of γ-butenolides to produce chiral γ-butyrolactones with high conversion and enantioselectivity. rsc.org Copper-catalyzed reactions, such as the conjugate reduction of γ-butenolides, also provide a pathway to chiral γ-butyrolactones, although they may require higher catalyst loadings. rsc.org Other transition metals like ruthenium, palladium, and nickel are also utilized in various synthetic strategies for butenolides and their derivatives. researchgate.netrsc.org

The table below presents a selection of transition metal-mediated transformations of butenolides.

Transformation Catalyst System Product Reference
Asymmetric HydrogenationRh/ZhaoPhosChiral γ-butyrolactone rsc.org
Conjugate ReductionCuHChiral γ-butyrolactone rsc.org
C-H Bond Functionalization[Cp*RhCl₂]₂/AgOTf/Ag₂CO₃3-Aryl Phthalides nih.gov
Vinylogous Mukaiyama-Mannich ReactionTi(OiPr)₄/(S)-BINOL5-Substituted aminoalkyl γ-butenolide acs.org
Addition of Silyloxyfurans to KetoiminesAg complexN-Substituted quaternary γ-butenolide acs.org

Polymerization and Oligomerization Behavior

The presence of both a lactone ring and a double bond in this compound allows for both ring-opening polymerization (ROP) and vinyl-addition polymerization. However, five-membered lactones like γ-butyrolactone are generally considered thermodynamically stable and less prone to ROP under moderate conditions. rsc.org

Studies on the polymerization of α-angelica lactone, a similar five-membered unsaturated lactone, have shown that ROP can be achieved at elevated temperatures using catalysts like stannous octoate. rsc.org The introduction of a C=C double bond in the lactone ring enhances the ring strain, making ROP more feasible compared to its saturated counterpart. rsc.org

Research on the organopolymerization of 5-methylfuran-2(5H)-one using nucleophilic and basic catalysts, such as N-heterocyclic carbenes (NHC) and superbases, has shown that it predominantly affords a dimer. researchgate.net This is in contrast to the parent dihydrofuran-2(3H)-one, which undergoes vinyl-addition polymerization under similar conditions. researchgate.net Anionic oligomerization of unsaturated δ-valerolactones has also been studied, showing that the reaction pathway (conjugate addition vs. ring-opening) can be influenced by the choice of catalyst. acs.orgacs.org

The table below summarizes the polymerization and oligomerization behavior of this compound and related unsaturated lactones.

Monomer Catalyst/Conditions Primary Product Polymerization Type Reference
5-Methylfuran-2(5H)-oneN-heterocyclic carbene/SuperbaseDimerOligomerization researchgate.net
α-Angelica lactoneStannous octoate, 130 °CPolymerRing-Opening Polymerization rsc.org
Dihydrofuran-2(3H)-oneN-heterocyclic carbene/SuperbaseVinyl-addition polymerVinyl-addition Polymerization researchgate.net
Unsaturated δ-valerolactonePhosphazenes/NaHMDSOligomersAnionic Conjugate Addition acs.orgacs.org

Advanced Spectroscopic and Chromatographic Methods for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of (S)-5-methylfuran-2(5H)-one.

One-dimensional (1D) and two-dimensional (2D) NMR techniques are powerful tools for the complete assignment of the proton (¹H) and carbon (¹³C) signals of this compound, which is essential for confirming its molecular structure and stereochemistry. mdpi.com The chemical shifts in the ¹H NMR spectrum provide information about the electronic environment of the protons, while the coupling constants reveal the connectivity between neighboring protons. For instance, the diastereotopic protons in related furanone structures show distinct magnetic non-equivalence in their ¹H NMR spectra. mdpi.com

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, respectively. mdpi.com These experiments are crucial for unambiguously assigning each signal to its corresponding atom in the molecule. Furthermore, techniques like selective J-resolved NMR spectroscopy can be used to determine the stereochemistry of double bonds in similar unsaturated lactone systems by analyzing 2J or 3J (¹³C–¹H) coupling constants. rsc.org Density functional theory (DFT) calculations of NMR parameters are also increasingly used in conjunction with experimental data to aid in the stereochemical assignment of complex molecules, including furanones. nih.govacs.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Furanone Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C=O - ~176
C=C-H ~6.0-7.5 ~120-156
CH-O ~4.8-5.2 ~99
CH₃ ~1.4 ~21

Note: The exact chemical shifts for this compound can vary depending on the solvent and other experimental conditions. Data is representative of similar furanone structures. rsc.orgrsc.orgacs.org

NMR spectroscopy is invaluable for monitoring the progress of chemical reactions involving this compound, allowing for the identification of intermediates and final products. For example, in the synthesis of furanone derivatives, ¹H NMR can be used to track the conversion of starting materials and the formation of the desired lactone ring. researchgate.net The ring-opening and lactonization equilibria of lactones, including furanones, can be conveniently studied using ¹H NMR by monitoring the relative intensities of the signals corresponding to the closed-ring lactone and the open-chain hydroxy acid or ester forms. nih.govresearchgate.netescholarship.org This technique provides insights into the thermodynamic stability and reactivity of the lactone ring under different conditions. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Mechanistic Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and conformational properties of this compound. The carbonyl (C=O) stretching vibration is a particularly strong and characteristic band in the infrared spectra of lactones. researchgate.net For α,β-unsaturated lactones like this compound, the C=O stretching band often appears as a doublet, a phenomenon attributed to Fermi resonance. researchgate.netcdnsciencepub.com The position and intensity of this band are sensitive to the molecular environment and can be used to study intermolecular interactions. cdnsciencepub.com

These techniques can also be used to investigate the conformational preferences of the furanone ring. cdnsciencepub.com Theoretical calculations of vibrational spectra can complement experimental data to provide a more complete understanding of the molecule's vibrational modes and conformational landscape. anadolu.edu.trmdpi.com

Table 2: Characteristic Infrared Absorption Frequencies for α,β-Unsaturated Lactones

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O Stretching ~1740-1780 (often a doublet)
C=C Stretching ~1620-1680
C-O Stretching ~1000-1300

Note: These are general ranges and the exact frequencies for this compound may vary. researchgate.netanadolu.edu.tr

Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis

Mass spectrometry (MS) is a highly sensitive technique used for the determination of the molecular weight and fragmentation pattern of this compound. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for the analysis of this compound in complex mixtures. nih.govmdpi.comnih.gov GC-MS is particularly well-suited for the analysis of volatile compounds like furanone derivatives. mdpi.comresearchgate.net The electron ionization (EI) mass spectrum of this compound provides a unique fragmentation pattern that can be used for its identification. nist.gov

MS is also employed for monitoring the progress of reactions, including the formation of lactones. rsc.org High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule with high accuracy. mdpi.comrsc.org Furthermore, mass spectrometry is instrumental in metabolic studies, for instance, in identifying metabolites of furanone derivatives. scispace.com

Chiral Chromatography (GC, HPLC) for Enantiomeric Excess Determination and Resolution

Since this compound is a chiral molecule, the determination of its enantiomeric purity is crucial, especially in the context of asymmetric synthesis. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods for separating and quantifying the enantiomers of chiral lactones. nih.govnih.govacs.org These techniques utilize chiral stationary phases (CSPs) that interact differently with the two enantiomers, leading to their separation. nih.govnih.gov Polysaccharide-based CSPs are commonly used for the enantioseparation of lactones. nih.govresearchgate.netresearchgate.net

The choice of the chiral stationary phase and the mobile phase composition can significantly influence the separation efficiency. nih.govresearchgate.net The enantiomeric excess (ee) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. acs.orgorgsyn.orgwiley-vch.de

Table 3: Examples of Chiral Stationary Phases for Lactone Enantioseparation

Stationary Phase Type Example
Polysaccharide-based Chiralpak AD-H, Chiralcel OD
Cyclodextrin derivatives 6-O-tert-butyldimethylsilyl-2,3-dialkylated β-cyclodextrin

Note: The selection of the appropriate chiral stationary phase is critical for achieving successful enantioseparation. nih.govacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. As an α,β-unsaturated lactone, it exhibits characteristic UV absorption due to the presence of the conjugated π-electron system. cdnsciencepub.comacs.org The main absorption band corresponds to the π → π* transition of the conjugated enone chromophore. The position of the absorption maximum (λmax) can be influenced by the solvent and the presence of substituents on the furanone ring. cdnsciencepub.com

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the electronic transitions and help in the interpretation of the experimental UV-Vis spectrum. researchgate.net Studies on the electronically excited states of α,β-unsaturated lactones are important for understanding their photochemical reactivity. anadolu.edu.trresearchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (S)-5-methylfuran-2(5H)-one. These computational techniques allow for the detailed exploration of its electronic landscape and the precise determination of its three-dimensional structure.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) has proven to be a powerful and versatile tool for investigating butenolides like this compound. rsc.orgresearchgate.netrsc.orgethz.chresearchgate.net DFT methods are widely used for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, and for calculating energy profiles of potential reactions. For instance, DFT calculations have been employed to explain the polymerizability of α-angelica lactone, a closely related isomer, by analyzing its strain energy and polymerization enthalpy. researchgate.net

In studies of related furanone systems, DFT calculations, often paired with basis sets like 6-311++G(d,p), have been used to compute properties such as bond dissociation enthalpies and ionization energies. researchgate.net For example, geometry optimization of similar furanone derivatives has been performed using semi-empirical methods like Austin Model 1 (AM1) to find the minimum potential energy conformation. medcraveonline.com The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals and triple-zeta basis sets often being the standard for reliable geometries, especially for systems involving transition metals. google.com

Table 1: Examples of DFT Functionals and Basis Sets Used in Furanone Studies
FunctionalBasis SetApplicationReference
B3LYP6-31G(d)Potential energy surface scans mdpi.com
M06-2X6-311++G(d,p)Calculation of barriers and reaction enthalpies researchgate.net
BP86def2-SVP/def2-TZVPGeometry optimization google.com
PBE06-311G(d)Geometry optimization arxiv.org

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, ab initio methods are employed. These methods are based on first principles of quantum mechanics without the empirical parameters often found in DFT. High-level ab initio calculations, such as the composite CBS-QB3 method, have been used to determine precise thermochemical data like enthalpies of formation for furan (B31954) derivatives. researchgate.netunizar.es

Coupled-cluster methods, particularly RHF-UCCSD(T)-F12a with various basis sets (e.g., cc-pVDZ-F12 and cc-pVTZ-F12), have been utilized to study the atmospheric oxidation of furan and its methylated analogs. acs.org These calculations provide highly accurate potential energy surfaces, which are crucial for understanding reaction kinetics and mechanisms. acs.org While computationally more expensive, ab initio methods are invaluable for benchmarking DFT results and for cases where high accuracy is paramount. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions involving this compound. By simulating the transformation from reactants to products, researchers can identify key intermediates and transition states, providing a detailed, step-by-step understanding of the reaction mechanism.

Transition State Characterization and Activation Energy Calculations

A critical aspect of understanding reaction mechanisms is the characterization of transition states—the high-energy structures that connect reactants and products. Computational methods can locate these fleeting structures and calculate their energies, which in turn allows for the determination of the activation energy, the energy barrier that must be overcome for the reaction to occur.

For example, in the oxidation of α-angelica lactone by O(3P), potential energy surface scans at the B3LYP/6–31G(d) level of theory were used to identify transition states. mdpi.com The study revealed that the formation of an epoxide intermediate involved a high energy barrier, while the subsequent formation of methyl vinyl ketone proceeded through a lower barrier. mdpi.com Similarly, in the thermal decomposition of furanones, the CBS-QB3 and M06-2X methods were used to calculate the barriers and reaction enthalpies for various decomposition pathways. researchgate.net These calculations showed that the interconversion between 2(3H)- and 2(5H)-furanone isomers proceeds through an open-ring ketenoic aldehyde intermediate. researchgate.net

Table 2: Calculated Activation Energies for Reactions of Related Furanones
ReactionComputational MethodCalculated Activation Energy (kJ/mol)Reference
Epoxide formation from α-angelica lactone + O(3P)B3LYP/6-31G(d)287 mdpi.com
Methyl vinyl ketone formation from α-angelica lactone + O(3P)B3LYP/6-31G(d)218 mdpi.com
C2-C3 bond breaking in an intermediate of furan oxidationCBS-QB313.7 acs.org

Solvent Effects Modeling

Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for these solvent effects. Polarizable continuum models (PCM) are a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. This method has been noted as a way to model solvent effects on compounds like 5-methyl-2(5H)-furanone.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations can be used to explore the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the energy barriers between them.

For instance, MD simulations have been used to study the interactions of butenolide derivatives with proteins, providing insights into their binding modes. nih.govresearchgate.net In a study of a furan-containing compound, classical molecular dynamics simulations were run for 100 nanoseconds to investigate its interactions within a protein binding pocket. uea.ac.uk These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds, that stabilize the bound complex. researchgate.net The data from MD simulations can complement experimental techniques and provide a more complete understanding of the molecule's behavior in a biological environment. uea.ac.uk

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations have become indispensable in predicting the spectroscopic properties of molecules, offering a powerful complement to experimental data. For this compound, computational methods such as Density Functional Theory (DFT) are employed to calculate various spectroscopic parameters.

Studies have shown that methods like DFT can be used to predict infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. mdpi.com For instance, the gauge-including-atomic-orbital (GIAO) method, often used in conjunction with DFT (like the B3LYP functional), allows for the calculation of isotropic ¹H and ¹³C nuclear magnetic shielding constants. mdpi.com These calculated values can then be correlated with experimental chemical shifts, providing a robust method for structure verification and analysis. mdpi.com The quality of this correlation is often assessed using the Pearson correlation coefficient (R), which indicates how well the theoretical predictions match the experimental results. mdpi.com

Vibrational spectra, including IR and Raman, can also be modeled theoretically. researchgate.net The interpretation of experimental FTIR spectra is often supported by vibrational calculations at levels of theory like MP2 and DFT(B3LYP) with appropriate basis sets (e.g., 6-311++G(d,p)). researchgate.net Such calculations help in assigning fundamental frequencies and understanding the vibrational modes of the molecule. researchgate.net

Furthermore, UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations. researchgate.net These calculations can determine the maximum absorption wavelengths (λmax) and help in understanding the electronic transitions within the molecule. researchgate.net For example, in related furanone derivatives, TD-DFT has been used to elucidate the electronic excitation character and charge transfer properties. nih.gov

Below is a data table comparing theoretical and experimental spectroscopic data for a related furanone derivative, illustrating the correlation.

Table 1: Comparison of Experimental and Calculated Chemical Shifts (ppm) for a Furanone Derivative

Atom Experimental δ (ppm) Calculated δ (ppm) (B3LYP) Calculated δ (ppm) (HF)
C3 145.90 146.26 148.59
C5 153.10 153.26 153.09
N=CH 148.64 147.63 144.72
CH3 13.02 15.39 15.37
H (N=CH) 9.50 9.39 9.49
H (NH) 11.81 12.37 11.97
H (Ar-H) 7.06 7.12 7.05
H (Ar-H) 6.34 6.36 6.33

Source: Adapted from data on a related furanone derivative. mdpi.com

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized, Lewis-like description of the electronic structure of a molecule. uni-rostock.deacs.org It transforms the complex, delocalized molecular orbitals obtained from quantum chemical calculations into localized orbitals corresponding to chemical bonds and lone pairs. uni-rostock.de This analysis is crucial for understanding intramolecular electronic interactions, such as hyperconjugation and charge transfer. researchgate.netuni-rostock.de

NBO analysis quantifies the delocalization of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor). The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each donor-acceptor interaction. wisc.edu A higher E(2) value indicates a stronger interaction. nih.gov

For furanone-based structures, NBO analysis can reveal significant electronic interactions that contribute to their stability and reactivity. dntb.gov.ua For example, interactions involving the lone pairs of the oxygen atoms and the π-orbitals of the C=C and C=O bonds are typically important. These interactions, often described as intramolecular charge transfer, play a role in the molecule's electronic properties. researchgate.net

The analysis provides detailed information on:

Natural Atomic Charges: The distribution of electron density among the atoms in the molecule. uni-rostock.de

Hybridization: The spd composition of the atomic orbitals that form the chemical bonds. google.com

Bonding and Antibonding Orbitals: The analysis identifies localized bonds (σ and π) and their corresponding antibonding orbitals (σ* and π*). uni-rostock.de

Donor-Acceptor Interactions: It quantifies the stabilization energy resulting from the delocalization of electrons from a filled bonding or lone pair orbital to an empty antibonding orbital. nih.gov

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Representative Molecule

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) E(j)-E(i) (a.u.) F(i,j) (a.u.)
σ (C1-C2) σ* (C3-C4) 5.4 1.2 0.073
π (C3=C4) π* (C2=O) 20.5 0.3 0.071
LP (O1) π* (C3=C4) 28.1 0.4 0.092
LP (O1) σ* (C2-C3) 18.2 1.1 0.121

Source: Illustrative data based on principles of NBO analysis. nih.govwisc.edu

This table illustrates how the delocalization of electrons from a lone pair (LP) on an oxygen atom to an antibonding π* orbital can significantly stabilize the molecule. Such hyperconjugative interactions are key to understanding the electronic structure and reactivity of this compound. uni-rostock.de

Biological Activity and Mechanistic Studies Non Clinical Context

Mechanisms of Antimicrobial Activity in Furanone Derivatives

Furanone derivatives have demonstrated notable antimicrobial properties, particularly their ability to inhibit the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to antibiotics. nih.govnih.gov

A primary mechanism by which furanones exert their antimicrobial effect is through the inhibition of quorum sensing (QS). oup.com QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. researchgate.net This system regulates virulence and biofilm formation in many pathogenic bacteria, including Pseudomonas aeruginosa. nih.govnih.gov

Furanones, particularly halogenated derivatives isolated from the marine alga Delisea pulchra, have been shown to interfere with QS signaling. oup.comnih.gov They are structurally similar to N-acyl homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria. nih.gov This structural mimicry allows furanones to competitively bind to QS receptors, such as LasR in P. aeruginosa, thereby blocking the signaling pathway and downregulating the expression of virulence factors and biofilm formation. nih.govnih.gov Studies on synthetic furanone derivatives have shown they can inhibit QS signaling in P. aeruginosa by 20% to 90%. nih.govresearchgate.net This interference disrupts the coordination of bacterial activities without directly killing the bacteria, which may reduce the selective pressure for developing resistance. oup.comsemanticscholar.org

Table 1: Examples of Furanone Derivatives and their Quorum Sensing Inhibition Activity

Furanone Derivative Target Organism Observed Effect Citation
Halogenated Furanones Pseudomonas aeruginosa Inhibition of biofilm formation and virulence factor production. oup.comnih.gov
Synthetic Furanone C-30 Pseudomonas aeruginosa Decreased acyl-homoserine lactone-based and autoinducer 2-based QS signaling. nih.gov

Certain furanone derivatives can exert their antimicrobial action by disrupting the integrity of bacterial cell membranes. For instance, the synthetic furanone C-30 has been shown to enhance the bactericidal effect of colistin, an antibiotic that targets the bacterial membrane. nih.gov Scanning electron microscopy revealed that a combination of furanone C-30 and colistin led to significant abnormalities in the cell envelopes of P. aeruginosa, including the formation of vesicles, bulges, and partial destruction, ultimately reducing the number of cells within a biofilm. nih.gov

Another derivative, F105, which consists of a chlorinated 2(5H)-furanone, a sulfone, and an l-menthol moiety, displays selective activity against Gram-positive bacteria like Staphylococcus aureus. nih.govresearchgate.net Studies with a fluorescent analog of F105 showed that it rapidly penetrates and accumulates in Gram-positive bacteria, independent of cell viability, while Gram-negative bacteria remain impermeable. nih.govresearchgate.net This penetration is linked to the induction of reactive oxygen species (ROS), suggesting that membrane disruption and subsequent oxidative stress are key components of its mechanism. researchgate.netdntb.gov.ua

In other studies, furanones have been suggested to inactivate ribonucleotide reductase, an enzyme crucial for DNA synthesis. idosi.org This inhibition is more pronounced in minimal growth media, where the bacteria are more reliant on de novo synthesis of deoxyribonucleotides. idosi.org Furthermore, sulfur-containing derivatives of 2(5H)-furanone have been found to repress biofilm formation in Bacillus subtilis by inhibiting the expression of genes in the eps operon, which are responsible for the synthesis of the biofilm exopolysaccharide matrix. nih.govnih.gov

Anti-inflammatory Signaling Pathways and Cellular Target Interactions (In Vitro Studies)

Furan (B31954) and its derivatives are recognized for their potential anti-inflammatory effects, which are often linked to their antioxidant properties and ability to modulate key signaling pathways. nih.govnih.gov

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response. nih.gov The overproduction of these cytokines is implicated in various inflammatory conditions. nih.govmdpi.com Studies on furan derivatives, such as 5-hydroxymethylfurfural (5-HMF), have demonstrated the ability to suppress the production of these inflammatory mediators in vitro. nih.gov

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, pretreatment with 5-HMF resulted in a concentration-dependent reduction in the production of TNF-α and IL-6. nih.gov This suppression was linked to the downregulation of the mRNA expression of major inflammatory enzymes like nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The underlying mechanism involves the inhibition of key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. nih.gov By suppressing the phosphorylation of proteins within these cascades, furan derivatives can inhibit the translocation of NF-κB into the nucleus, thereby preventing the transcription of genes for pro-inflammatory cytokines. nih.gov

Table 2: Effect of a Furan Derivative on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

Compound Mediator Effect Signaling Pathway Implicated Citation
5-Hydroxymethylfurfural (5-HMF) Nitric Oxide (NO) Reduced Production MAPK, NF-κB, Akt/mTOR nih.gov
Prostaglandin E2 (PGE2) Reduced Production MAPK, NF-κB, Akt/mTOR nih.gov
TNF-α Reduced Production MAPK, NF-κB, Akt/mTOR nih.gov
IL-1β Reduced Production MAPK, NF-κB, Akt/mTOR nih.gov

Role as Metabolites and Signaling Molecules in Biological Systems

Furanones are naturally occurring compounds found in various organisms and food systems. nih.govresearchgate.net They can function as secondary metabolites, which are not essential for primary metabolism but may serve important roles in defense or signaling. hmdb.ca For example, 2-methylfuran (B129897) is considered a secondary metabolite. hmdb.ca

Some furanones act as crucial inter-organism signal molecules. nih.gov The red seaweed Delisea pulchra produces brominated furanones to prevent bacterial colonization by interfering with their QS systems. nih.gov In another example, two specific 2(5H)-furanones have been identified as potential cell-to-cell signaling molecules in Lactobacillus helveticus, a bacterium important in cheese production. researchgate.net These furanones were found to be involved in the autolysis (self-destruction) of the bacterial cells, a key process for the release of enzymes during cheese ripening. researchgate.net This evidence suggests that furanones can act as signaling molecules within and between different species. nih.govresearchgate.net

Interactions with Plant Hormone Signaling Pathways (e.g., Strigolactones and D14 Receptor)

(S)-5-methylfuran-2(5H)-one shares a core structural feature with a critical class of plant hormones known as strigolactones (SLs). SLs are terpenoid lactones that regulate various aspects of plant development, including shoot branching and root architecture, and are also crucial for establishing symbiotic relationships with arbuscular mycorrhizal fungi. frontiersin.orgfrontiersin.org The canonical structure of all known strigolactones consists of a tricyclic lactone (the ABC rings) connected via an enol-ether bridge to a butenolide moiety, known as the D-ring. frontiersin.orgfrontiersin.org This D-ring, a furanone structure, is indispensable for the biological activity of SLs.

The perception of SLs in plants is mediated by the α/β-hydrolase receptor DWARF14 (D14). nih.govbiorxiv.org The signaling mechanism involves the SL molecule entering a hydrophobic binding pocket within the D14 receptor. biorxiv.org Inside the pocket, a catalytic triad of amino acids (Ser-His-Asp) attacks and cleaves the SL molecule at the enol-ether bridge, separating the ABC-rings from the D-ring. biorxiv.orgresearchgate.net This hydrolysis reaction is a key activation step; it is proposed that the cleaved D-ring becomes covalently attached to the receptor, inducing a conformational change in D14. nih.gov This change allows the activated D14 receptor to interact with other proteins, such as the F-box protein MAX2 (or D3 in rice), leading to the ubiquitination and degradation of transcriptional repressor proteins from the SMXL family, thereby initiating the downstream signaling cascade. nih.govnih.gov

Due to the critical role of the furanone D-ring in receptor binding and activation, molecules that mimic this structure can function as SL analogs. Compounds based on a 3-methylfuran-2(5H)-one core, structurally very similar to this compound, have been synthesized and investigated as SL mimics. researchgate.netnih.gov These mimics can elicit SL-like responses in plants, such as promoting seed germination. Molecular docking studies have further illuminated the interaction between these furanone-based mimics and the SL receptor. These studies show that the mimics can fit into the binding pocket of the Arabidopsis thaliana receptor, AtD14, with favorable binding energies, comparable to or even stronger than the widely used synthetic SL analog, GR24. researchgate.netnih.gov This suggests that the furanone ring itself is a key pharmacophore for interaction with the D14 receptor.

The table below presents the results of a molecular docking study comparing the binding energy of the synthetic strigolactone GR24 with novel furanone-based mimics to the AtD14 receptor.

CompoundBinding Energy (kcal/mol) with AtD14 Receptor
GR24 (Synthetic Strigolactone)-7.30 researchgate.netnih.gov
5-(4-chlorophenoxy)-3-methylfuran-2(5H)-one (Mimic 3s)-7.96 researchgate.netnih.gov
5-((4-chlorophenyl)thio)-3-methylfuran-2(5H)-one (Mimic 4h)-8.05 researchgate.netnih.gov

These findings underscore that the 5-methylfuran-2(5H)-one scaffold is a viable structural template for interacting with plant hormone signaling pathways that recognize the butenolide ring of strigolactones.

Applications As Chiral Building Blocks and Intermediates in Advanced Syntheses

Precursors in the Total Synthesis of Complex Natural Products

The enantiomerically pure butenolide framework is a critical substructure in many biologically active natural products. Consequently, (S)-5-methylfuran-2(5H)-one and its derivatives serve as crucial precursors in the total synthesis of these complex targets. Its structure is often embedded within the retrosynthetic analysis as a key intermediate or a starting synthon.

One notable example is the synthesis of the macrolide (-)-Pironetin , an α,β-unsaturated lactone with immunosuppressive and antitumor activities. rsc.orgacs.org Several total syntheses of (-)-Pironetin have been reported, many of which rely on the strategic construction of its core structure, which includes a substituted lactone ring. rsc.orgacs.orgnih.gov While not always the direct starting material, the formation of the chiral lactone moiety is a pivotal part of the synthesis. Approaches have utilized Evans oxazolidinone-mediated aldol (B89426) condensations to establish the required stereocenters in the acyclic precursor before lactonization. acs.orgnih.gov

The butenolide core is also central to the synthesis of paraconic acids, a family of γ-butyrolactone natural products. nih.govrsc.org For instance, syntheses of (+)-Nephrosteranic acid have been developed from various chiral precursors. acs.orgresearchgate.netresearchgate.net One approach involves an asymmetric Michael addition catalyzed by a chiral diphenylprolinol silyl (B83357) ether to construct the key γ-butyrolactone intermediate. acs.orgresearchgate.net Another enantioselective synthesis utilized a highly stereoselective aldol reaction between a dioxane dithioester derived from L-tartaric acid and an aldehyde to generate the lactone core. researchgate.net

Furthermore, chiral butenolides are key intermediates in the synthesis of antifungal and antitumor polyketide metabolites. An organocatalytic method has been developed to produce (S)-3-alkyl-4-hydroxy-5-methylfuran-2(5H)-ones, which are direct precursors to natural products such as (-)-blastmycinolactol K and (+)-blastmycinone L . This highlights the role of the 5-methylfuran-2(5H)-one scaffold as a foundational element for building more complex polyketide chains. Similarly, the total syntheses of (+)-muricadienin and (+)-ancepsenolide have been achieved, further demonstrating the utility of this class of chiral building blocks. A synthesis of (5S)-5-methylfuran-2(5H)-one starting from affordable L-lactic acid ethyl ester has been described, underscoring its accessibility for these synthetic endeavors. researchgate.net

Target Natural ProductKey Intermediate/StrategyReference
(-)-PironetinEvans oxazolidinone-mediated syn-aldol condensations to build stereocenters prior to forming the α,β-unsaturated lactone. acs.orgnih.gov
(+)-Nephrosteranic AcidAsymmetric Michael addition to form the multifunctionalized γ-butyrolactone core. acs.orgresearchgate.net
(-)-Blastmycinolactol K(S)-3-Butyl-4-hydroxy-5-methylfuran-2(5H)-one used as a potent precursor.
(+)-AncepsenolideUtilizes a chiral butenolide building block in its total synthesis.

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

In asymmetric catalysis, chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. While this compound is a prominent chiral building block that becomes a permanent part of the final molecular structure, its use as a detachable chiral auxiliary or as a scaffold for chiral ligands is not widely documented in the surveyed scientific literature. Research has shown that related furanone structures, such as 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one, have been utilized as chiral auxiliaries. However, the primary and well-established role of this compound remains as a versatile chiral synthon for natural product synthesis and the creation of other complex molecules. acs.org

Building Blocks for Heterocyclic Systems and Lactone Derivatives

The chemical reactivity of this compound allows it to serve as a versatile platform for the synthesis of a variety of other heterocyclic systems and lactone derivatives. The double bond and the lactone functionality can undergo numerous transformations, including reduction, cycloaddition, and substitution.

A straightforward modification is the reduction of the carbon-carbon double bond to yield the corresponding saturated lactone. For example, (5S)-5-methyltetrahydrofuran-2-one was synthesized from (5S)-5-methylfuran-2(5H)-one, demonstrating a direct conversion from a butenolide to a butyrolactone structure. researchgate.net This transformation provides access to a different class of chiral building blocks.

The furanone ring can also serve as a scaffold for creating more complex substituted systems. For instance, palladium-catalyzed reactions can be used to introduce substituents onto the butenolide ring. Furthermore, the butenolide can be converted into other heterocyclic systems entirely. The reduction of 5-substituted-2(5H)-furanones with reagents like diisobutylaluminium hydride (DIBAL) can yield substituted furans.

Perhaps one of the most powerful applications is its use in cycloaddition reactions. The butenolide can act as a dienophile in Diels-Alder reactions. In a notable example, 5-methylene-2(5H)-furanone, derived from 5-hydroxy-5-methylfuran-2(5H)-one, undergoes a [4+2] cycloaddition with (R)-(-)-α-phellandrene. This reaction constructs a complex tricyclic spirolactone, demonstrating the utility of the furanone core in rapidly building molecular complexity.

Starting MaterialTransformationProduct ClassExample ProductReference
This compoundDouble bond reductionSaturated γ-Lactone(5S)-5-methyltetrahydrofuran-2-one researchgate.net
5-Hydroxy-5-methylfuran-2(5H)-oneDehydration followed by [4+2] cycloadditionTricyclic Spirolactone5'H-spiro-[bicyclo[2.2.2]-oct rsc.orgene-7,2'-furan]-5'-one scaffold
5-Aryl-2(5H)-furanonesHydride reduction (DIBAL)Substituted Furan (B31954)2-Aryl-furans
β-Angelica lactoneBrominationHalogenated Butenolide3-Bromo-5-methyl-2(5H)-furanone

Role in the Development of Specialty Chemicals (Non-Agrochemical/Non-Pharmaceutical end-product focus)

Beyond its role in the synthesis of complex natural products, the butenolide scaffold derived from biomass is emerging as a critical building block for specialty chemicals, particularly in the field of sustainable polymers and coatings. These applications leverage the reactivity of the butenolide ring to create novel materials, positioning it as a green alternative to petrochemical-based monomers like acrylates. acs.orgrsc.org

Research has focused on using furfural (B47365), a key biomass-derived platform chemical, to synthesize a hydroxybutenolide precursor via an environmentally benign photochemical oxidation. rsc.org This precursor, which is a cyclic hemiacetal, can be readily converted into a range of alkoxybutenolide monomers by heating it with various linear or branched alcohols. acs.orgrsc.org This derivatization is crucial as it allows for the fine-tuning of the final polymer's properties.

These alkoxybutenolide monomers can undergo radical polymerization, either alone or as a copolymer with other monomers like vinyl ethers, to form high-performance coatings and resins. acs.orgrsc.org The resulting poly-butenolide materials have been used to create hard, transparent coatings on surfaces such as glass and plastic, with performance comparable to industrial coatings derived from petrochemicals. rsc.org The development of waterborne poly-butenolide dispersions further expands their application into the realm of sustainable paints. researchgate.net This positions butenolides not just as intermediates for discrete, complex molecules but as foundational monomers for the specialty chemical industry's shift towards renewable feedstocks.

Butenolide-Based MonomerCo-monomer (if any)Polymerization MethodApplication/End-ProductReference
MethoxybutenolideDivinyl ether (DVE)Radical (thermal/UV)Hard, transparent coatings rsc.org
HexyloxybutenolideDivinyl ether (DVE)Radical (thermal/UV)Coatings with tunable properties rsc.org
IsopropoxybutenolideDivinyl ether (DVE)Radical (thermal/UV)Coatings for plastic/glass surfaces rsc.org
Various Alkoxybutenolides-Aqueous dispersionWaterborne paints and coatings researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure γ-butenolides, such as (S)-5-methylfuran-2(5H)-one, is a critical area of ongoing research, as stereochemistry often dictates biological activity. nih.govacs.org Future efforts are focused on developing more efficient and highly stereoselective synthetic methods.

Promising approaches include:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts for asymmetric reactions is a major focus. nih.govacs.org For instance, the use of chiral guanidine-based catalysts in asymmetric vinylogous aldol (B89426) reactions of dihalofuranones has shown success. nih.gov Similarly, copper(I)-catalyzed tandem Michael addition-elimination reactions and Rh(III)-catalyzed cycloadditions are being explored to create γ-butenolides with adjacent stereogenic centers in a highly controlled manner. nih.govnih.govchemistryviews.org A recently developed highly enantioselective allylation/lactonization cascade provides a concise route to chiral γ-butenolides under mild conditions, with some reactions completing in just 10 minutes. rsc.org

Organocatalysis: Metal-free sequential strategies, such as the asymmetric epoxidation of chalcones followed by olefination and hydrolysis, are being developed to synthesize new enantiomerically enriched γ-butenolides. rsc.org

Future research will likely focus on expanding the substrate scope of these reactions and developing catalysts that are not only highly selective but also more sustainable and cost-effective.

Advanced Mechanistic Investigations of Furanone Reactivity

A deeper understanding of the reactivity of the furanone ring is crucial for its application in synthesis. Advanced computational and experimental techniques are being employed to elucidate reaction mechanisms.

Key areas of investigation include:

Cycloaddition Reactions: [3+2] cycloaddition reactions of furanones are important for constructing five-membered rings. bohrium.com Computational studies using methods like Density Functional Theory (DFT) are being used to understand the mechanism, regioselectivity, and stereoselectivity of these reactions. bohrium.comresearchgate.net These studies help in predicting reaction outcomes and designing more efficient synthetic routes. bohrium.com For example, Rh(III)-catalyzed formal [3+2] cycloaddition reactions with cyclopropenones have been shown to be a versatile method for constructing furanones. nih.govchemistryviews.org

Ring-Opening Reactions: The photochemical ring-opening of furanones is another area of active research. rsc.orgacs.org Ultrafast transient infrared spectroscopy and ab initio calculations are used to study the dynamics of these reactions, revealing the role of excited states in the photochemical behavior of these heterocyclic systems. rsc.org

Reactions with Nucleophiles: Furanones react with a variety of nucleophiles, including those containing nitrogen, oxygen, and sulfur. eurjchem.commdpi.comresearchgate.netresearchgate.netbeilstein-journals.org The course of these reactions, which can involve ring-opening or substitution, depends on the nature of the nucleophile and the reaction conditions. mdpi.combeilstein-journals.org Mechanistic studies in this area are essential for controlling the outcome of these transformations and synthesizing a diverse range of derivatives. mdpi.combeilstein-journals.org

These advanced mechanistic investigations will provide a more detailed picture of furanone reactivity, enabling chemists to better harness this versatile scaffold for the synthesis of complex molecules.

Exploration of Undiscovered Biological Activities and Target Identification

While some biological activities of furanones are known, there is vast potential for discovering new therapeutic applications. A significant area of focus is the inhibition of quorum sensing (QS) in bacteria.

Emerging research in this area includes:

Quorum Sensing Inhibition: Halogenated furanones have been identified as potent inhibitors of bacterial quorum sensing, a communication system that regulates virulence. mdpi.comembopress.org These compounds can interfere with bacterial communication without directly killing the bacteria, which may reduce the development of antibiotic resistance. mdpi.comembopress.org Synthetic furanone derivatives, such as furanone C-30, have shown significant inhibitory effects against the QS machinery of pathogens like Pseudomonas aeruginosa. mdpi.comresearchgate.net

Target Identification: A crucial aspect of this research is the identification of the molecular targets of these furanone compounds. Studies have shown that furanone C-30 can bind to QS receptors like LasR and RhlR in P. aeruginosa, rendering them dysfunctional. mdpi.comresearchgate.net Molecular docking and simulation studies are being used to understand the binding mechanisms of marine-derived furanones to QS receptors, providing a basis for designing more potent inhibitors. nih.gov

Broader Biological Screening: Beyond QS inhibition, furanone derivatives are being investigated for a wide range of other biological activities, including as inhibitors of the type III secretion system (T3SS), another key virulence factor in bacteria. nih.gov The combination of a sulfonyl group with the unsaturated γ-lactone moiety is an attractive approach to diversify the biological activity of these compounds. mdpi.com

The exploration of these undiscovered biological activities, coupled with precise target identification, could lead to the development of novel therapeutic agents for a variety of diseases.

Integration of Artificial Intelligence and Machine Learning in Furanone Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. numberanalytics.commdpi.comnih.gov These technologies are being increasingly applied to furanone research to accelerate the discovery and development of new compounds.

Key applications include:

Predicting Bioactivity: AI and ML algorithms can analyze large datasets of chemical structures and biological activities to build predictive models. nih.govstanford.edujst.go.jp These models can then be used to predict the bioactivity of novel furanone derivatives, helping to prioritize which compounds to synthesize and test. nih.govstanford.edu This data-driven approach can significantly speed up the identification of promising drug candidates. mdpi.comnih.gov

De Novo Drug Design: AI can be used to design entirely new furanone-based molecules with specific desired properties. nih.gov By learning the relationships between chemical structure and biological activity, AI models can generate novel molecular structures that are likely to be active against a particular target.

Synthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by AI, can help chemists devise efficient synthetic routes to target furanone derivatives. acs.org These tools can analyze known reactions and predict the best reaction conditions, saving time and resources in the lab. numberanalytics.comacs.org

The integration of AI and ML into furanone research is still in its early stages, but it holds immense promise for accelerating the pace of discovery and innovation in this field.

Design and Synthesis of New Furanone-Based Materials

The furanone scaffold is not only important in medicinal chemistry but also serves as a building block for new materials with unique properties. rsc.org The derivation of furan-based monomers from renewable biomass makes them an attractive alternative to fossil-fuel-based materials. researchgate.net

Future research in this area will likely focus on:

Bio-based Polymers: Furan-derived monomers can be used to synthesize a variety of polymers, including polyesters and polyamides. researchgate.net Research is ongoing to develop new furan-containing polymers with tailored properties for various applications. rsc.orgresearchgate.net Cationic ring-opening copolymerization of 5-alkoxy-2(5H)-furanones with oxiranes has been shown to yield polymers with ester and acetal (B89532) moieties in the main chain. rsc.org

Functional Materials: Furanone-containing polymers can be designed to have specific functionalities. For example, polymers with furanone moieties have been developed that exhibit bacteria-adhesion inhibition properties, which could be useful for creating antimicrobial surfaces. google.com Furanone-loaded aerogels are also being explored as effective antibiofilm therapeutics. nih.gov

Biodegradable Materials: Additives containing furanone compounds are being developed to make conventional polymeric materials biodegradable. google.com This is a significant area of research given the global concern over plastic pollution.

The development of new furanone-based materials from renewable resources is a key step towards a more sustainable chemical industry.

Q & A

What are the key synthetic routes for (S)-5-methylfuran-2(5H)-one, and how do stereoselective conditions influence yield?

Basic
The synthesis of this compound can be achieved via halolactonization of γ,δ-unsaturated carboxylic acids, where iodine or bromine promotes cyclization to form the lactone ring . Another method involves stereoselective oxidation of 2-oxocarboxylic acid derivatives using chiral catalysts to enforce the (S)-configuration . Key parameters include reaction temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane or THF), and catalyst loading (5–10 mol%). Purification via silica gel chromatography (hexane/ethyl acetate) is critical to isolate the enantiomerically pure product.

How is the stereochemistry of this compound confirmed experimentally?

Basic
Stereochemical confirmation requires chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to resolve enantiomers . X-ray crystallography provides definitive proof, as demonstrated in related furanone structures where the (S)-configuration was resolved using single-crystal diffraction (space group P21P2_1, RR-factor < 0.05) . Additionally, optical rotation ([α]D20[\alpha]_D^{20}) values (e.g., +15° to +25° in methanol) should align with literature data for the (S)-enantiomer .

What stability considerations are critical for handling this compound under experimental conditions?

Basic
The compound is sensitive to hydrolysis under acidic or basic conditions, leading to ring-opening. Storage at -20°C in anhydrous solvents (e.g., dry THF) under inert gas (N₂/Ar) is recommended . Thermal stability tests show decomposition above 210°C (boiling point), necessitating reflux reactions below this threshold . Monitor for color changes (yellowing indicates degradation) and validate purity via TLC (Rf ~0.4 in 7:3 hexane/ethyl acetate).

How can stereoselective synthesis of this compound be optimized for enantiomeric excess (ee)?

Advanced
Enantiomeric excess (>95%) is achievable using asymmetric organocatalysis . For example, L-proline-derived catalysts (10 mol%) in Michael addition-cyclization cascades enforce the (S)-configuration via hydrogen-bonding transition states . Kinetic resolution using lipases (e.g., Candida antarctica) in biphasic systems (hexane/water) can also enhance ee by selectively hydrolyzing the undesired (R)-enantiomer . Monitor ee via chiral GC-MS or NMR with chiral shift reagents (e.g., Eu(hfc)₃).

What mechanistic insights explain the reactivity of this compound in Diels-Alder reactions?

Advanced
The (S)-configured methyl group induces steric bias , favoring endo transition states in Diels-Alder reactions. DFT calculations (B3LYP/6-31G*) show a 2–3 kcal/mol energy difference between (S)- and (R)-transition states, leading to >80% diastereoselectivity for endo products . Solvent effects (e.g., toluene vs. DMF) modulate reaction rates by stabilizing dipolar intermediates. Kinetic studies (Eyring plots) reveal ΔG‡ values of ~18 kcal/mol at 25°C .

How should researchers resolve contradictions in NMR data for this compound derivatives?

Advanced
Discrepancies in 1H^1H NMR signals (e.g., methyl group splitting) often arise from conformational flexibility or solvent polarity effects . Compare experimental data with DFT-simulated spectra (Gaussian 16, mPW1PW91/6-311+G(d,p)) to identify dominant conformers . For diastereomeric mixtures, use NOESY to confirm spatial proximity of substituents. Cross-validate with 13C^{13}C-DEPT-135 to distinguish CH₃ and CH₂ groups .

What safety protocols are essential for handling this compound in biological assays?

Basic
The compound is classified with H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) . Use fume hoods , nitrile gloves, and safety goggles. For in vitro assays, prepare stock solutions in DMSO (≤0.1% v/v in culture media) to avoid cytotoxicity. Dispose of waste via halogenated solvent containers .

What strategies are used to assess the biological activity of this compound in enzyme inhibition studies?

Advanced
Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to measure IC₅₀ values . Molecular docking (AutoDock Vina) predicts binding poses in the enzyme active site, with MM-GBSA calculations (ΔG ~ -8 kcal/mol) validating affinity . For cellular assays, combine with shRNA knockdown to confirm target specificity. Dose-response curves (0.1–100 µM) and Western blotting (e.g., p-ERK levels) quantify pathway modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.